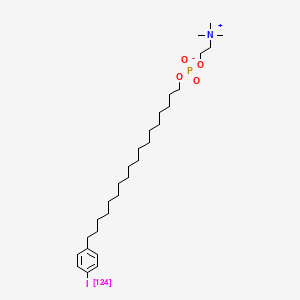

18-(P-(124I)-Iodophenyl)octadecyl phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iopofosine I-124 is a small-molecule phospholipid drug conjugate designed to deliver cytotoxic radiation directly to cancer cells. It is a radiopharmaceutical compound that incorporates iodine-124, a radioisotope, into its structure. This compound is primarily used in the treatment of various cancers, including lymphoplasmacytic lymphoma, multiple myeloma, and diffuse large B-cell lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopofosine I-124 involves the conjugation of iodine-124 to a phospholipid ether backbone. The process typically includes the following steps:

Iodination: The introduction of iodine-124 into the phospholipid ether structure.

Purification: The compound is purified to remove any unreacted iodine-124 and other impurities.

Formulation: The purified compound is formulated into a suitable pharmaceutical preparation for administration.

Industrial Production Methods: Industrial production of Iopofosine I-124 involves large-scale synthesis using automated systems to ensure consistency and purity. The production process is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Iopofosine I-124 primarily undergoes substitution reactions due to the presence of the iodine-124 isotope. These reactions are crucial for the compound’s ability to target and bind to cancer cells.

Common Reagents and Conditions:

Reagents: Iodine-124, phospholipid ether, and various solvents.

Major Products: The major product of these reactions is the radiolabeled phospholipid ether, which is the active form of Iopofosine I-124 .

Scientific Research Applications

Iopofosine I-124 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiolabeling agent for studying molecular interactions and pathways.

Biology: Employed in cellular and molecular biology research to track and visualize cellular processes.

Medicine: Utilized in the treatment of various cancers, including lymphoplasmacytic lymphoma, multiple myeloma, and diffuse large B-cell lymphoma.

Industry: Applied in the development of new radiopharmaceuticals and targeted therapies.

Mechanism of Action

Iopofosine I-124 exerts its effects by delivering cytotoxic radiation directly to cancer cells. The compound targets lipid rafts in the cell membrane, which are enriched in cancer cells. Upon binding to these lipid rafts, Iopofosine I-124 undergoes trans-membrane inversion, allowing the radioisotope to enter the cytosol and deliver targeted radiation. This radiation induces DNA damage and apoptosis in cancer cells, leading to their destruction .

Comparison with Similar Compounds

Iopofosine I-131: Another radiopharmaceutical compound that uses iodine-131 instead of iodine-124.

CLR 1404: A phospholipid ether analog that also targets lipid rafts in cancer cells.

Uniqueness of Iopofosine I-124: Iopofosine I-124 is unique due to its use of iodine-124, which has a longer half-life compared to iodine-131. This allows for extended imaging and therapeutic applications. Additionally, its targeted delivery mechanism minimizes exposure to healthy cells, reducing potential side effects .

Properties

CAS No. |

873438-87-0 |

|---|---|

Molecular Formula |

C29H53INO4P |

Molecular Weight |

634.6 g/mol |

IUPAC Name |

18-(4-(124I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30-3 |

InChI Key |

ZOAIEFWMQLYMTF-PEHXSSJGSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[124I] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.